![molecular formula C15H17NO2S2 B2760549 1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-28-4](/img/structure/B2760549.png)
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound with a piperidine ring substituted by a phenylsulfonyl group at position 1 and a thiophen-2-yl group at position 4. The compound’s molecular formula is C~9~H~13~NS .
Synthesis Analysis
The synthesis of this compound involves the introduction of the phenylsulfonyl and thiophen-2-yl groups onto a piperidine scaffold. Specific synthetic routes may vary, but typical methods include functional group transformations , such as nucleophilic substitution or radical reactions. Researchers have reported catalytic protodeboronation of alkyl boronic esters as a valuable approach in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Boronic Ester Hydrolysis : Researchers have studied the susceptibility of phenylboronic pinacol esters (which contain a piperidine ring) to hydrolysis. These compounds are relevant for drug delivery and neutron capture therapy .
Boronic Acid Chemistry
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-20(18,14-5-2-1-3-6-14)16-10-8-13(9-11-16)15-7-4-12-19-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQLWYIJZZHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-(thiophen-2-yl)piperidine |
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